molecular formula C20H24N4O4S B11137488 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11137488
M. Wt: 416.5 g/mol
InChI Key: ZTIQAJRFYIIKEE-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring an imidazole ring, a thiazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to its combination of an imidazole ring, a thiazole ring, and a trimethoxyphenyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an imidazole ring and a thiazole moiety. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 384.47 g/mol. The presence of methoxy groups enhances its lipophilicity and potential biological activity.

Preliminary studies indicate that this compound may function as an inhibitor of various kinases, particularly those involved in cancer progression. Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways that promote cell proliferation and survival. Specifically, this compound has shown promise in inhibiting tyrosine kinases, which are often overactive in cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes the structural features and their corresponding biological activities:

Structural Feature Biological Activity
Imidazole ringPotential kinase inhibition
Thiazole moietyAnticancer properties
Methoxy groups (3,4,5-trimethoxy)Enhanced lipophilicity and activity

Research indicates that modifications to the thiazole and imidazole rings can significantly affect the compound's potency against cancer cell lines .

Anticancer Activity

A study conducted by Kumar et al. evaluated the anticancer properties of related thiazole derivatives. The findings suggested that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including prostate (DU145), breast (MCF7), and pancreatic (PaCa2) cancers. The IC50 values reported for these compounds ranged from 0.3 µM to 1 mM depending on the specific structural modifications .

Antimicrobial Activity

In addition to anticancer properties, derivatives of thiazole compounds have shown promising antimicrobial activities. For instance, compounds with specific substitutions have been tested against Gram-positive and Gram-negative bacteria and fungi. The results indicated that certain modifications enhance antibacterial efficacy compared to standard reference drugs like ampicillin .

Case Studies

Case Study 1: Inhibition of Kinase Activity
In a recent study exploring the kinase inhibition potential of thiazole derivatives, it was found that specific analogs demonstrated significant inhibitory effects on tyrosine kinases associated with cancer cell signaling pathways. These findings suggest that this compound might be developed further as a targeted anticancer agent .

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of thiazole derivatives against Helicobacter pylori. The results indicated that certain compounds exhibited superior activity compared to traditional antibiotics like metronidazole. This highlights the potential for developing new antimicrobial agents based on the thiazole scaffold .

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H24N4O4S/c1-13-18(19(25)22-6-5-8-24-9-7-21-12-24)29-20(23-13)14-10-15(26-2)17(28-4)16(11-14)27-3/h7,9-12H,5-6,8H2,1-4H3,(H,22,25)

InChI Key

ZTIQAJRFYIIKEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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